molecular formula C20H21NO3 B1356993 1-Boc-6-benzyloxyindole CAS No. 933474-39-6

1-Boc-6-benzyloxyindole

Cat. No.: B1356993
CAS No.: 933474-39-6
M. Wt: 323.4 g/mol
InChI Key: SRPBCFXYURDQFS-UHFFFAOYSA-N
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Description

1-Boc-6-benzyloxyindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, a benzyloxy group, and an indole core, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-Boc-6-benzyloxyindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

While the mechanism of action for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” is not known, carbamates play a role in drug-target interaction or improve the biological activity of parent molecules .

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” was not found, compounds containing a tert-butyl group can cause skin irritation and serious eye irritation .

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . This includes its relevance in nature and its implication in biosynthetic and biodegradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-6-benzyloxyindole typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the indole nitrogen with a tert-butyl group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and organic solvents to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-Boc-6-benzyloxyindole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-(benzyloxy)-1H-indole-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    tert-Butyl 6-(benzyloxy)-1H-indole-3-carboxylate: Another positional isomer with potential differences in biological activity.

    tert-Butyl 6-(benzyloxy)-1H-indole-4-carboxylate: Yet another positional isomer with unique properties.

Uniqueness

1-Boc-6-benzyloxyindole is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its isomers. The position of the carboxylate group can significantly influence the compound’s interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

tert-butyl 6-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPBCFXYURDQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582987
Record name tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933474-39-6
Record name tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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